molecular formula C25H26N2O3S B2422145 6-((4-benzylpiperidin-1-yl)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one CAS No. 304685-48-1

6-((4-benzylpiperidin-1-yl)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one

Cat. No.: B2422145
CAS No.: 304685-48-1
M. Wt: 434.55
InChI Key: CCZJHIYXMJANTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-benzylpiperidin-1-yl)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one typically involves multiple steps. One common method includes the following steps :

    Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the indole derivative with sulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Piperidine Moiety: The piperidine moiety is attached through a nucleophilic substitution reaction, where the benzylpiperidine reacts with the sulfonyl-indole intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-((4-benzylpiperidin-1-yl)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

Pharmacological Properties

The compound has been investigated for its anticancer properties, particularly as a ligand for sigma receptors, which are implicated in cancer cell proliferation and survival. Research indicates that sigma receptor ligands can induce cytotoxic effects on tumor cells by modulating signaling pathways involved in cell growth and apoptosis .

Table 1: Pharmacological Activities of 6-((4-benzylpiperidin-1-yl)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one

ActivityMechanism/EffectReferences
Antitumor ActivityInduces apoptosis in cancer cells ,
Sigma Receptor BindingModulates cell signaling pathways
Neuroprotective EffectsPotential to protect neurons from oxidative stress ,

Table 2: Synthetic Routes for Similar Compounds

Compound NameSynthesis MethodYield (%)References
2-(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamideHybridization of triazine and sulfonamide structures75
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamideReaction with sulfonyl chloride80

Case Studies

Several studies have explored the biological activity of compounds similar to This compound . For instance:

  • Anticancer Activity : A study demonstrated that a related sulfonamide compound exhibited significant cytotoxicity against various human cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis through sigma receptor activation .
  • Neuroprotective Effects : Another investigation assessed the neuroprotective potential of similar indole derivatives against oxidative stress-induced neuronal damage. The results indicated that these compounds could enhance cell viability and reduce markers of oxidative stress .

Mechanism of Action

The mechanism of action of 6-((4-benzylpiperidin-1-yl)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((4-benzylpiperidin-1-yl)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one is unique due to its specific combination of the indole core, sulfonyl group, and piperidine moiety. This combination imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

The compound 6-((4-benzylpiperidin-1-yl)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one is a member of a class of sulfonamide derivatives that have garnered attention for their potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C22H26N2O2S
  • Molecular Weight : 398.52 g/mol
  • Structural Features :
    • A benzene ring fused with an indole moiety.
    • A piperidine ring substituted with a benzyl group.
    • A sulfonamide functional group contributing to its biological activity.

The primary mechanism of action for this compound appears to be its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The sulfonamide group is known to enhance binding affinity to target proteins, which may lead to modulation of specific signaling cascades.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antitumor Activity :
    • Several studies have suggested that sulfonamide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines in vitro and in vivo .
  • Neuroprotective Effects :
    • The piperidine moiety is associated with neuroprotective properties, potentially offering benefits in neurodegenerative diseases. Animal models have demonstrated that such compounds can reduce neuronal damage and improve cognitive function .
  • Anti-inflammatory Properties :
    • Inflammation plays a critical role in many diseases, and compounds like this one have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Case Study 1 : A study on a related sulfonamide compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting potential for cancer therapy .
  • Case Study 2 : Research involving neuroprotective agents showed that similar structures could reduce oxidative stress markers in neuronal cells, indicating a protective effect against neurodegeneration .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
6-((4-benzylpiperidin-1-yl)sulfonyl)-1-ethyl...AntitumorInduction of apoptosis
N-benzyl derivativesNeuroprotectiveReduction of oxidative stress
Sulfonamide analogsAnti-inflammatoryInhibition of cytokine release
TriazolobenzodiazepinoneAppetite suppressionCCK1 receptor agonism

Properties

IUPAC Name

6-(4-benzylpiperidin-1-yl)sulfonyl-1-ethylbenzo[cd]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3S/c1-2-27-22-11-12-23(20-9-6-10-21(24(20)22)25(27)28)31(29,30)26-15-13-19(14-16-26)17-18-7-4-3-5-8-18/h3-12,19H,2,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZJHIYXMJANTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCC(CC4)CC5=CC=CC=C5)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.